5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide
Beschreibung
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The molecular structure incorporates several key functional components that define its chemical identity and biological properties. The thiophene ring system serves as the core scaffold, substituted at the 5-position with a chlorine atom and at the 2-position with a carboxamide group. The carboxamide nitrogen is substituted with a complex propyl chain containing a ketone functionality at the 2-position and an aniline linkage at the 3-position.
The morpholine moiety attached to the aniline ring contributes significantly to the compound's three-dimensional structure and pharmacological properties. This morpholine ring bears a ketone group at the 3-position, creating the 3-oxomorpholin-4-yl substituent pattern. The chemical identifier for this compound is CAS number 55385-44-9, which distinguishes it from closely related structural analogs. The molecular formula C18H18ClN3O4S reflects the presence of 18 carbon atoms, 18 hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and one sulfur atom within the thiophene ring system.
Table 1: Structural Components and Molecular Descriptors
| Component | Description | Functional Contribution |
|---|---|---|
| Thiophene ring | 5-membered heterocycle with sulfur | Core aromatic scaffold |
| Chlorine substituent | Halogen at position 5 | Electronic modulation |
| Carboxamide group | Amide linkage at position 2 | Hydrogen bonding capability |
| Oxopropyl linker | 3-carbon chain with ketone | Conformational flexibility |
| Aniline moiety | Aminobenzene unit | Aromatic interaction site |
| Morpholinone group | 6-membered ring with nitrogen and oxygen | Solubility enhancement |
The stereochemical considerations for this compound involve the potential for conformational isomerism around the amide bonds and the flexibility of the propyl linker chain. Nuclear magnetic resonance spectroscopy studies would be essential for complete structural characterization, particularly for determining the preferred conformational states in solution. The presence of multiple hydrogen bond donors and acceptors throughout the molecule suggests significant potential for intermolecular interactions, which could influence both its solid-state properties and biological activity profiles.
Historical Context in Medicinal Chemistry Development
The development of this compound emerged within the broader context of thiophene carboxamide research in medicinal chemistry, particularly following the successful development of rivaroxaban as the first oral direct factor Xa inhibitor. The historical significance of this compound class began with early recognition of factor Xa as a promising therapeutic target for anticoagulation therapy. Research into naturally occurring factor Xa inhibitors in the 1990s provided initial validation that selective inhibition of this enzyme could produce effective anticoagulation without some of the limitations associated with traditional anticoagulant therapies.
The medicinal chemistry program that led to rivaroxaban's discovery in 2008 established fundamental structure-activity relationships for thiophene carboxamide derivatives as factor Xa inhibitors. These early studies revealed that the combination of a chlorinated thiophene ring with appropriately substituted carboxamide groups could achieve both potent factor Xa inhibition and suitable oral bioavailability. The discovery process involved extensive optimization of the S1 pocket binding interactions, ultimately identifying that chlorine substituents on thiophene rings could interact favorably with Tyr228 in the factor Xa active site.
The development timeline for related thiophene carboxamide compounds accelerated significantly following rivaroxaban's regulatory approval in Europe and Canada in 2008. This success prompted intensive research into structural analogs and related compounds that might offer improved properties or alternative therapeutic applications. The synthesis of this compound represents part of this broader exploration of the chemical space surrounding successful thiophene-based pharmaceuticals.
Table 2: Timeline of Thiophene Carboxamide Development
| Year | Milestone | Significance |
|---|---|---|
| 1990s | Natural factor Xa inhibitor studies | Target validation |
| 1998 | Synthetic factor Xa inhibitor program initiation | Lead compound development |
| 2007 | Rivaroxaban patent filing | First successful oral factor Xa inhibitor |
| 2008 | Rivaroxaban regulatory approval | Clinical validation of approach |
| 2010s | Structural analog exploration | Expanded chemical space investigation |
Position Within Thiophene Carboxamide Derivatives
The structural classification of this compound places it within a specific subset of thiophene carboxamide derivatives characterized by complex N-substitution patterns. Within the broader family of thiophene carboxamides, this compound represents an advanced structural evolution from simpler analogs, incorporating multiple pharmacophoric elements designed to optimize biological activity. The presence of the morpholinone moiety distinguishes it from earlier generation thiophene carboxamides that typically featured simpler amine or basic nitrogen-containing substituents.
Comparative analysis with other thiophene carboxamide derivatives reveals several key structural distinctions that position this compound uniquely within its chemical class. Unlike simpler 5-chlorothiophene-2-carboxamide derivatives, this compound incorporates an extended substituent chain that provides additional opportunities for molecular recognition and binding interactions. The oxopropyl linker represents a departure from the direct amide substitution patterns seen in many related compounds, potentially offering enhanced conformational flexibility and improved pharmacokinetic properties.
The morpholinone substituent on the aniline ring reflects modern medicinal chemistry strategies for optimizing drug-like properties while maintaining biological activity. This heterocyclic group serves multiple functions, including modulation of lipophilicity, provision of hydrogen bonding opportunities, and potential improvement of metabolic stability compared to simpler alkyl or aryl substituents. Research into heterocyclic carboxamide derivatives has demonstrated that such modifications can significantly impact antiviral activity, with structure-activity relationship studies showing that dihalogenated analogs often exhibit superior potency compared to monohalogenated compounds.
Table 3: Structural Comparison with Related Thiophene Carboxamides
| Compound Type | Key Structural Features | Biological Target | Development Status |
|---|---|---|---|
| Simple 5-chlorothiophene carboxamides | Basic halogenated core | Serotonin receptors | Research compounds |
| Rivaroxaban-type derivatives | Oxazolidinone rings | Factor Xa | Clinical applications |
| Morpholinone-containing analogs | Extended heterocyclic chains | Various targets | Investigational |
| Benzothiazole hybrids | Fused ring systems | Antiviral activity | Preclinical research |
The compound's position within current pharmaceutical research reflects ongoing efforts to expand the therapeutic applications of thiophene carboxamide scaffolds beyond anticoagulation. Recent investigations into heterocyclic carboxamide derivatives for antiviral applications have demonstrated the versatility of this chemical framework. Studies have shown that compounds containing both thiophene and benzothiazole elements can achieve potent antiviral activity, with optimal compounds showing effective concentrations in the sub-micromolar range. These findings suggest that this compound may possess unexplored biological activities beyond its potential applications in anticoagulation therapy.
The synthetic accessibility and chemical stability of this compound class have contributed to their continued investigation in drug discovery programs. The thiophene carboxamide framework provides a robust starting point for medicinal chemistry optimization, with well-established synthetic methodologies available for the preparation of diverse analogs. The incorporation of morpholinone groups represents a particularly attractive modification, as these heterocycles are known to enhance solubility and provide favorable pharmacokinetic properties while maintaining synthetic tractability.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,20H,7-11H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRYSINISHGRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(=O)CNC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of Key Intermediates
The method described in RU2383540C2 begins with the reaction of 2-[(2S)-2-oxiranylmethyl]-1H-isoindole-1,3-(2H)-dione (II) and 4-(4-aminophenyl)-3-morpholinone (III) in a polar aprotic solvent (e.g., tetrahydrofuran) at 10–25°C. The epoxide ring-opening generates 2-((2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}propyl)-1H-isoindole-1,3(2H)-dione (V) with >95% regioselectivity.
Cyclization and Phosgene Equivalents
Intermediate (V) undergoes cyclization using triphosgene in dichloromethane to form the oxazolidinone core, yielding 2-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione (VI). Subsequent hydrazinolysis in ethanol/water removes the phthalimide group, producing 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (VII) in 92% yield.
Final Acylation
Coupling (VII) with 5-chlorothiophene-2-carbonyl chloride (IV) in acetone/water at 50°C using sodium bicarbonate as a base achieves 98.7% yield of the target compound after recrystallization.
Key Data:
| Step | Reagent/Conditions | Yield | Purity |
|---|---|---|---|
| Ring-opening | THF, 25°C | 95% | 98% (HPLC) |
| Cyclization | Triphosgene, DCM | 89% | 97% |
| Deprotection | Hydrazine hydrate | 92% | 99% |
| Acylation | Acetone/H₂O, 50°C | 98.7% | 99.5% |
Acid-Catalyzed Ring-Opening of Rivaroxaban Oxazolidine
A Chinese patent (CN111704653A) details an alternative route starting from rivaroxaban oxazolidine. Treating the oxazolidine derivative with hydrochloric acid in dichloroethane induces ring-opening, forming 1-amino-3-((4-(3-oxomorpholino)phenyl)amino)prop-2-yl 5-chlorothiophene-2-carboxylate hydrochloride. Recrystallization from ethanol/ethyl acetate yields the final product with 96.2% purity.
Advantages:
-
Avoids hazardous phosgene derivatives.
-
Reduces stereochemical complexity by leveraging preformed chiral centers.
Iodide-Mediated Alkylation and Carbonylation
Iodo Intermediate Synthesis
5-Chlorothiophene-2-carboxylic acid-[(S)-2,3-dihydroxypropyl]amide reacts with iodine under triphenylphosphine/imidazole catalysis to form the iodo derivative (X). This step achieves 85% yield with retention of configuration at the chiral center.
Amination and CO₂ Insertion
Intermediate (X) couples with 4-(4-aminophenyl)-3-morpholinone (III) in dimethylacetamide at 80°C, followed by carbonylation using CO₂ gas under high pressure (5 bar). The final oxazolidinone ring forms with 91% enantiomeric excess.
Optimization Note:
-
Replacing CO₂ with urea decreases yield to 72%, highlighting the necessity of gaseous carbonylation.
N,N’-Carbonyldiimidazole (CDI)-Mediated Cyclization
Amide Coupling
A 2018 Chinese patent (CN108623585A) describes reacting 5-chloro-N-(2-oxiranylmethyl)thiophene-2-carboxamide with 4-(4-aminophenyl)-3-morpholinone in acetonitrile. CDI and 4-dimethylaminopyridine (DMAP) catalyze the cyclization at 60°C, directly forming the oxazolidinone ring without intermediate isolation.
Yield and Scalability
This one-pot method achieves 94% yield on a 10-kg scale, with residual solvents <0.1% (ICH guidelines).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Cost | Stereocontrol |
|---|---|---|---|---|
| Epoxide/Phthalimide | Phosgene cyclization | 98.7% | High | Excellent |
| Acid-catalyzed | Ring-opening | 89% | Moderate | Good |
| Iodide alkylation | CO₂ insertion | 91% | High | Moderate |
| CDI-mediated | One-pot cyclization | 94% | Low | Excellent |
Critical Observations:
-
The epoxide/phthalimide route remains the most efficient for large-scale production due to high yields and purity.
-
CDI-mediated cyclization offers cost advantages but requires stringent solvent control.
-
Iodide-based methods face scalability challenges due to iodine handling and waste disposal.
Process Optimization and Industrial Considerations
Solvent Selection
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and morpholinyl groups.
Common reagents used in these reactions include hydrobromic acid, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Anticoagulation Therapy
Rivaroxaban has been extensively studied and utilized in various clinical settings:
- Post-Surgical Patients : A study demonstrated that Rivaroxaban significantly reduced the incidence of VTE compared to traditional anticoagulants like warfarin .
- Atrial Fibrillation Management : Clinical trials have shown that Rivaroxaban is as effective as warfarin in reducing stroke risk in patients with atrial fibrillation while offering a more favorable safety profile .
Cancer-related Thrombosis
Recent research indicates that Rivaroxaban may be beneficial in managing thrombosis associated with cancer. A study highlighted its efficacy in reducing recurrent venous thromboembolism in cancer patients compared to low-molecular-weight heparin .
Comparative Efficacy
A comparative analysis of Rivaroxaban with other anticoagulants reveals its advantages:
| Anticoagulant | Indication | Administration | Key Benefits |
|---|---|---|---|
| Rivaroxaban | VTE, Atrial Fibrillation | Oral | Fixed dosing, no routine monitoring |
| Warfarin | VTE, Atrial Fibrillation | Oral | Requires INR monitoring |
| Apixaban | VTE, Atrial Fibrillation | Oral | Lower bleeding risk than warfarin |
Case Study: Efficacy in Elderly Patients
A clinical trial focusing on elderly patients demonstrated that Rivaroxaban provided effective anticoagulation with a manageable safety profile, reducing the risk of major bleeding events compared to traditional therapies .
Research Finding: Pharmacokinetics
Research indicates that Rivaroxaban exhibits predictable pharmacokinetics with rapid absorption and a half-life conducive to once-daily dosing. This characteristic enhances patient compliance and facilitates outpatient management strategies .
Wirkmechanismus
The compound exerts its effects by directly inhibiting Factor Xa, an enzyme that plays a critical role in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. The interaction of the neutral ligand chlorothiophene in the S1 subsite is crucial for its high affinity and potency .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Enantiomers
5-R-Rivaroxaban (Enantiomer)
- Structural Difference: The (5R)-enantiomer of rivaroxaban differs in the stereochemistry of the oxazolidinone ring.
- Activity : The (5S)-enantiomer (rivaroxaban) exhibits significantly higher Factor Xa inhibition (IC₅₀ = 0.7 nM) compared to the (5R)-enantiomer (IC₅₀ > 2000 nM), highlighting the critical role of stereochemistry in target binding .
- Pharmacokinetics : The (5S)-enantiomer has superior oral bioavailability (≥80%) due to optimized absorption and metabolic stability .
Racemic Rivaroxaban
- Synthesis : Prepared via a one-pot reaction of 5-chlorothiophene-2-carboxylic acid with intermediates, yielding a 90% pure racemic mixture .
- Clinical Relevance : The racemic form is pharmacologically inactive, emphasizing the necessity of enantiopure synthesis for therapeutic efficacy .
Prodrug Derivatives
- Example : 5-Chloro-N-formyl-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide.
- Purpose : Designed to enhance solubility and bioavailability. The formyl group is enzymatically cleaved in vivo to release active rivaroxaban .
Degradation Products and Impurities
5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxomorpholin-4-yl)phenyl]amino]propyl]thiophene-2-carboxamide
- Origin : Hydrolysis product of rivaroxaban under acidic or oxidative conditions.
- Impact: Lacks anticoagulant activity due to disruption of the oxazolidinone ring, underscoring the importance of structural integrity for function .
Factor Xa Inhibitors with Divergent Scaffolds
Apixaban and Edoxaban
- Structural Differences : Apixaban contains a pyrazole ring, while edoxaban uses a tetrahydropyridine scaffold.
Comparison :
Parameter Rivaroxaban Apixaban Edoxaban IC₅₀ (Factor Xa) 0.7 nM 0.08 nM 2.4 nM Oral Bioavailability ≥80% ~50% ~62% Half-life 5–13 hours 8–15 hours 9–11 hours
Novel Crystalline Forms
- Example : 5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate.
- Advantage : Enhanced crystallinity improves formulation stability but shows reduced Factor Xa affinity compared to rivaroxaban .
Mechanistic and Selectivity Comparisons
Biologische Aktivität
5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide, commonly referred to in the context of its relationship with Rivaroxaban, exhibits significant biological activity primarily as an anticoagulant. This compound is a derivative of Rivaroxaban and shares similar pharmacological properties, particularly its mechanism of action involving the inhibition of Factor Xa.
The molecular formula of this compound is C18H20ClN3O4S, with a molecular weight of 409.89 g/mol. The structure includes a thiophene ring, which is critical for its biological activity. The compound's IUPAC name reflects its complex structure, which includes a chloro group and morpholine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O4S |
| Molecular Weight | 409.89 g/mol |
| CAS Number | 721401-53-2 |
| SMILES | OC@@HCNc2ccc(cc2)N3CCOCC3=O |
The primary mode of action for this compound is as a competitive inhibitor of Factor Xa. This enzyme plays a crucial role in the coagulation cascade by converting prothrombin into thrombin, which is essential for clot formation. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and consequently diminishes fibrin clot formation.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in available literature; however, studies on Rivaroxaban suggest rapid absorption and high oral bioavailability. Following administration, it is expected that a significant portion is metabolized by cytochrome P450 enzymes, with metabolites excreted primarily via urine and feces.
Biological Activity Studies
Recent studies have highlighted the biological activity of related compounds and their implications in therapeutic settings:
- Anticoagulant Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit potent anticoagulant effects comparable to established anticoagulants like Warfarin and Rivaroxaban .
- Case Study - Rivaroxaban : In clinical trials, Rivaroxaban has shown efficacy in preventing venous thromboembolism (VTE) in patients undergoing orthopedic surgery. The findings suggest that derivatives like 5-Chloro-N-[2-oxo...] may also possess similar therapeutic benefits .
Case Studies
A notable case study involved the assessment of the compound's stability under various conditions, revealing that it degrades into several metabolites when exposed to acidic or basic environments. This degradation profile is critical for understanding the storage and handling requirements for pharmaceutical formulations containing this compound .
Q & A
Q. Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-(4-Aminophenyl)morpholin-3-one | Epoxide ring-opening (THF, 60°C, 12 h) | 72 | ≥98% |
| Amide intermediate | DCM, TEA, 0°C, 2 h | 85 | ≥99% |
Q. Table 2: Comparative Bioactivity Data
| Assay Type | Model System | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR (wild-type) | 0.45 ± 0.12 | |
| Antimicrobial | S. aureus (MRSA) | 12.8 | |
| Cytotoxicity | MCF-7 breast cancer | 28.3 ± 3.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
